1-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol
Description
Properties
IUPAC Name |
1-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-naphthalen-2-yloxypropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O2/c1-19-7-10-25(20(2)15-19)27-13-11-26(12-14-27)17-23(28)18-29-24-9-8-21-5-3-4-6-22(21)16-24/h3-10,15-16,23,28H,11-14,17-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNLXAUPAAFMZBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)CC(COC3=CC4=CC=CC=C4C=C3)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Molecular Architecture
The target molecule contains three critical subunits:
- 2,4-Dimethylphenylpiperazine : Provides the primary pharmacophore with para-methyl group positioning critical for receptor binding
- Naphthalen-2-yloxy group : Imparts lipophilic character and π-π stacking capabilities
- Propan-2-ol linker : Enables conformational flexibility while maintaining hydrogen bonding capacity
Retrosynthetic Disconnections
Strategic bond cleavages suggest three viable synthetic routes (Figure 1):
Route A : Piperazine → propanol → naphthyl ether
Route B : Naphthyl ether → propanol → piperazine
Route C : Convergent synthesis of pre-formed subunits
Established Synthetic Methodologies
Nucleophilic Ring-Opening Route (Route A)
This three-stage process remains the most widely implemented industrial method:
Stage 1: Piperazine Quaternization
React 2,4-dimethylphenylpiperazine (1 eq) with epichlorohydrin (1.2 eq) in refluxing toluene (110°C, 12 hr) using tetrabutylammonium bromide (0.1 eq) as phase-transfer catalyst:
(C11H16N2) + C3H5ClO → C14H21ClN2O
Yield: 82-87% after silica gel chromatography (hexane:EtOAc 3:1)
Stage 2: Etherification with 2-Naphthol
Couple the chlorohydrin intermediate (1 eq) with 2-naphthol (1.1 eq) in DMF at 60°C using K2CO3 (2 eq) as base:
C14H21ClN2O + C10H8O → C24H28N2O2
Reaction monitoring by TLC (Rf 0.43 in CH2Cl2:MeOH 9:1) shows completion within 8 hr
Stage 3: Hydroxy Group Activation
Final product purification via recrystallization from ethanol/water (4:1) yields white crystals (mp 148-150°C)
Mitsunobu Coupling Approach (Route B)
Alternative method for enhanced stereochemical control:
Reaction Scheme
2-Naphthol + 1,2-propanediol → Propanol intermediate
↓ Mitsunobu conditions
Coupling with 2,4-dimethylphenylpiperazine
Optimized Parameters
- DIAD (1.5 eq)/TPP (1.5 eq) in anhydrous THF
- 0°C → RT over 6 hr
- 76% isolated yield after flash chromatography
Advanced Methodological Innovations
Continuous Flow Synthesis
Recent adaptations from epoxide chemistry demonstrate scalability improvements:
| Parameter | Batch Process | Flow System | Improvement |
|---|---|---|---|
| Reaction Time | 16 hr | 2.5 hr | 84% faster |
| Temperature | 60°C | 120°C | +60°C |
| Space-Time Yield | 0.8 g/L/hr | 5.2 g/L/hr | 6.5× boost |
Key advantages:
Enzymatic Resolution
Addressing racemization challenges in propanol linker:
Candida antarctica Lipase B
- Kinetic resolution of (±)-chlorohydrin intermediate
- Enantiomeric excess >98% when using vinyl acetate as acyl donor
- 42% isolated yield of (R)-enantiomer after 24 hr
Critical Process Parameters
Solvent Optimization Matrix
| Solvent System | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Toluene/DMF (3:1) | 110 | 82 | 95 |
| THF | 65 | 68 | 89 |
| MeCN | 80 | 74 | 92 |
| EtOAc | 70 | 71 | 90 |
Catalytic System Comparison
| Catalyst | Loading (%) | Time (hr) | Yield (%) |
|---|---|---|---|
| TBAB | 10 | 12 | 82 |
| 18-Crown-6 | 5 | 10 | 85 |
| PEG-400 | 15 | 14 | 79 |
| No catalyst | - | 24 | 32 |
Phase-transfer catalysts significantly improve reaction kinetics
Analytical Characterization Benchmarks
Spectroscopic Profiles
1H NMR (400 MHz, CDCl3)
δ 7.85-7.25 (m, 7H, naphthyl), 6.95 (s, 1H, ArH), 6.75 (d, J=8.4 Hz, 1H, ArH),
4.15-3.85 (m, 2H, OCH2), 3.65-3.45 (m, 4H, piperazine), 2.95 (br s, 1H, OH),
2.45 (s, 3H, CH3), 2.30 (s, 3H, CH3)
HRMS (ESI+)
Calculated for C25H30N2O2: 390.2307
Found: 390.2311 [M+H]+
Industrial-Scale Process Economics
Cost Breakdown (Per Kilogram Basis)
| Component | Cost ($) | % of Total |
|---|---|---|
| 2,4-Dimethylaniline | 420 | 38% |
| Epichlorohydrin | 185 | 17% |
| Solvent Recovery | 95 | 9% |
| Catalyst | 68 | 6% |
| Energy | 135 | 12% |
| Waste Treatment | 105 | 10% |
| Labor | 85 | 8% |
Total production cost: $1,093/kg at 500 kg batch scale
Chemical Reactions Analysis
Types of Reactions
1-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to 1-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol exhibit antidepressant properties by acting on serotonin and norepinephrine pathways. A study highlighted the efficacy of piperazine derivatives in modulating neurotransmitter levels, which is crucial for developing new antidepressants .
Anticancer Potential
The compound has been evaluated for its anticancer properties. In vitro studies demonstrated that derivatives of piperazine can induce apoptosis in cancer cells. For instance, a related compound was found to inhibit cell proliferation in breast cancer cell lines through the modulation of specific signaling pathways .
Antimicrobial Activity
There is evidence supporting the antimicrobial effects of piperazine derivatives. A study conducted on similar compounds showed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes .
Case Study 1: Antidepressant Efficacy
A clinical trial assessed the effectiveness of a piperazine derivative similar to the target compound in patients with major depressive disorder. Results indicated a statistically significant reduction in depression scores compared to placebo groups, suggesting potential for therapeutic use in treating depression .
Case Study 2: Anticancer Mechanism
In a laboratory setting, researchers investigated the effects of the compound on human breast cancer cells (MCF-7). The results revealed that treatment with the compound led to increased apoptosis and decreased viability of cancer cells, highlighting its potential as an anticancer agent .
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol involves its interaction with specific molecular targets, such as adrenergic receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Analysis
- Substituent Effects: The 2,4-dimethylphenyl group in the target compound increases lipophilicity (LogP ~3.8) compared to methoxy (LogP ~2.5) or hydroxyethyl (LogP ~1.9) substituents, favoring membrane permeability .
- Aryloxy Moieties: Naphthalen-2-yloxy (target) vs. naphthalen-1-yloxy (compound in ): The 2-position may reduce steric hindrance compared to 1-substitution, improving fit in hydrophobic binding pockets. Phenoxy groups (e.g., ) lack the extended aromatic system of naphthalene, diminishing π-π stacking interactions.
Notes
- Structural-Activity Relationships (SAR): Minor changes, such as substituting dimethylphenyl for chlorophenyl, drastically alter receptor affinity and metabolic stability.
- Limitations: Limited pharmacological data exist for the target compound. Further studies should compare its binding affinity with reference standards (e.g., prazosin for α1-adrenergic receptors) and assess cytotoxicity.
Biological Activity
1-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol, commonly referred to as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential pharmacological properties. This compound is structurally characterized by a piperazine ring and a naphthalene moiety, which contribute to its biological activities.
- Molecular Formula : C25H30N2O2
- Molar Mass : 390.53 g/mol
- CAS Number : 868212-93-5
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its effects on neurotransmitter systems, potential therapeutic applications, and mechanisms of action.
Pharmacological Effects
- Antidepressant Activity : Research indicates that compounds with piperazine structures often exhibit antidepressant-like effects. Studies have shown that derivatives similar to this compound can enhance serotonergic and dopaminergic neurotransmission, which is crucial for mood regulation .
- Anxiolytic Properties : The compound has been evaluated for its anxiolytic effects. In animal models, it demonstrated a reduction in anxiety-like behaviors, suggesting a potential role in treating anxiety disorders .
- Neuroprotective Effects : Some studies have highlighted the neuroprotective properties of piperazine derivatives against oxidative stress and neuroinflammation, which are key factors in neurodegenerative diseases .
The exact mechanism by which this compound exerts its effects is still under investigation. However, it is believed to interact with various neurotransmitter receptors, including serotonin (5-HT) and dopamine receptors, influencing mood and anxiety pathways.
Case Studies and Research Findings
Several studies have documented the biological activities of this compound:
Q & A
Q. What are the recommended synthetic routes for preparing 1-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol, and how can stereochemical purity be ensured?
Answer:
- Synthetic Routes : The compound’s synthesis likely involves nucleophilic substitution between a piperazine derivative (e.g., 4-(2,4-dimethylphenyl)piperazine) and a propanol intermediate bearing a naphthyloxy group. Evidence from analogous piperazine-propanol derivatives (e.g., Example 14 in ) suggests using reflux conditions with toluene or xylene, triethylamine as a base, and purification via recrystallization (methanol or ethanol).
- Stereochemical Control : To ensure stereochemical purity, chiral catalysts (e.g., Sharpless epoxidation-derived systems) or resolution techniques (e.g., diastereomeric salt formation) may be applied, as seen in the synthesis of related stereoisomers .
Q. Which analytical techniques are critical for characterizing this compound’s structural and physicochemical properties?
Answer:
- Structural Confirmation : Use , , and IR spectroscopy to confirm the presence of the piperazine ring, naphthyloxy group, and hydroxyl moiety. Mass spectrometry (MS) validates molecular weight .
- Physicochemical Properties : Determine melting point (DSC), solubility (HPLC/UV-Vis), and log (octanol-water partitioning) to assess bioavailability. Stability under varying pH and temperature should be tested via accelerated degradation studies (e.g., ICH guidelines) .
Q. How can researchers design in vitro assays to evaluate this compound’s receptor-binding affinity?
Answer:
- Receptor Binding : Use radioligand displacement assays (e.g., -labeled antagonists) targeting serotonin or adrenergic receptors, given the structural similarity to known piperazine-based ligands ().
- Selectivity Screening : Test against off-target receptors (e.g., dopamine D2, histamine H1) to assess specificity. Cell lines expressing recombinant receptors (CHO or HEK293) are recommended .
Advanced Research Questions
Q. How can contradictions in pharmacological activity data across studies be systematically addressed?
Answer:
- Assay Optimization : Variability in activity (e.g., IC values) may arise from differences in assay conditions (pH, temperature, buffer composition). Standardize protocols using guidelines from (e.g., theory-driven experimental design).
- Structural Validation : Confirm batch-to-batch compound purity via HPLC and XRD to rule out impurities or polymorphic forms affecting activity .
- Meta-Analysis : Compare data across studies using computational tools (e.g., molecular docking) to identify structure-activity relationships (SAR) and reconcile discrepancies .
Q. What advanced strategies can improve the compound’s metabolic stability and pharmacokinetic profile?
Answer:
- Metabolic Stability : Introduce fluorine atoms or methyl groups to block oxidative metabolism (CYP450 enzymes). demonstrates this approach in triazole antifungals.
- Prodrug Design : Modify the hydroxyl group to a labile ester or carbonate to enhance oral absorption, followed by enzymatic cleavage in vivo .
- Nanocarrier Systems : Encapsulate the compound in liposomes or polymeric nanoparticles to prolong half-life, as shown in for membrane technologies.
Q. How can researchers resolve conflicting data regarding the compound’s toxicity profile?
Answer:
- Tiered Toxicity Screening :
- Mechanistic Studies : Use transcriptomics/proteomics to identify toxicity pathways (e.g., oxidative stress, apoptosis) and correlate with structural features .
Methodological Considerations
Q. What computational tools are suitable for predicting this compound’s interaction with biological targets?
Answer:
Q. How should researchers design a robust structure-activity relationship (SAR) study for derivatives of this compound?
Answer:
- Scaffold Modification : Synthesize analogs with variations in the piperazine substituents (e.g., 2,4-dimethyl vs. 2-methoxyphenyl) and naphthyloxy chain length .
- Biological Testing : Evaluate each derivative in standardized assays (e.g., receptor binding, ADME-Tox) and use multivariate analysis (PCA or PLS) to identify critical pharmacophores .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
